2-Benzoyl-1H-indene-1,3(2H)-dione
CAS No.: 1785-95-1
Cat. No.: VC21189174
Molecular Formula: C16H10O3
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1785-95-1 |
---|---|
Molecular Formula | C16H10O3 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | 2-benzoylindene-1,3-dione |
Standard InChI | InChI=1S/C16H10O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,13H |
Standard InChI Key | UURMMRCWXJLUKF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O |
2-Benzoyl-1H-indene-1,3(2H)-dione is an organic compound belonging to the class of indene derivatives. This compound features a fused indene-dione structure with a benzoyl substituent at the second position. Its unique structural framework makes it an important molecule for applications in organic synthesis, material science, and pharmaceutical research. The compound is characterized by its conjugated system, which contributes to its chemical reactivity and potential biological activity.
Spectral Characteristics
The compound's structure can be confirmed using spectroscopic techniques:
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NMR Spectroscopy: Proton () and Carbon () NMR data reveal the aromatic protons of the benzoyl group and the indene moiety.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for carbonyl groups () are observed around 1700 cm.
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UV-Vis Spectroscopy: The conjugated system exhibits absorbance in the UV-visible region, indicative of π-π* transitions.
General Synthetic Route
The synthesis of 2-Benzoyl-1H-indene-1,3(2H)-dione typically involves:
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Aldol Condensation: A benzaldehyde derivative reacts with a suitable indanone precursor under basic conditions.
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Cyclization and Oxidation: The intermediate undergoes cyclization to form the indene-dione framework, followed by oxidation to introduce the keto groups.
Reaction Conditions
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Base-catalyzed reactions (e.g., NaOH or KOH) in ethanol or methanol are common.
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Reaction temperatures are typically maintained between 60–80°C.
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Yields depend on the purity of starting materials and reaction optimization but generally range between 60–80%.
Pharmaceutical Potential
Due to its structural similarity to other bioactive compounds, 2-Benzoyl-1H-indene-1,3(2H)-dione has been studied for:
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Anti-cancer Activity: Its derivatives show promise as inhibitors of enzymes involved in cancer cell proliferation.
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Antimicrobial Properties: Preliminary studies suggest activity against bacterial strains.
Material Science
The conjugated system of this compound makes it useful in:
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Organic semiconductors
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Dye-sensitized solar cells
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Fluorescent probes
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